DK-139

Neuroinflammation Akt signaling Molecular docking

Sourcing a reliable NF-κB inhibitor with dual Akt/IKK targeting for reproducible pathway interrogation can be challenging. DK-139 (CAS 1426059-23-5) addresses this need as a validated chemical probe that suppresses LPS-induced NF-κB transactivation and Akt phosphorylation in BV2 microglial cells at 20 μM, while inhibiting TNFα-induced GROα (CXCL1) expression in MDA-MB-231 triple-negative breast cancer cells. Key advantages: • Dual-target mechanism: direct Akt kinase domain engagement combined with IKK-mediated NF-κB suppression, confirmed in peer-reviewed studies • Purity >98% (HPLC), supplied as a solid powder with full analytical documentation • Stable for >3 years at -20°C; shipped under ambient conditions as a non-hazardous chemical Procurement managers benefit from multiple packaging options (25-100 mg) and competitive pricing from established global suppliers, with typical lead times of 6-8 weeks.

Molecular Formula C18H18O5
Molecular Weight 314.33
CAS No. 1426059-23-5
Cat. No. B607137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDK-139
CAS1426059-23-5
SynonymsDK-139;  DK 139;  DK139; 
Molecular FormulaC18H18O5
Molecular Weight314.33
Structural Identifiers
SMILESOC1=C(C(/C=C/C2=CC(OC)=CC(OC)=C2)=O)C=C(OC)C=C1
InChIInChI=1S/C18H18O5/c1-21-13-5-7-18(20)16(11-13)17(19)6-4-12-8-14(22-2)10-15(9-12)23-3/h4-11,20H,1-3H3/b6-4+
InChIKeyGUNJFYJQOLVLTF-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DK-139: NF-κB & TLR4 Pathway Inhibitor


DK-139 (2-hydroxy-3',5,5'-trimethoxychalcone) is a synthetic chalcone derivative that functions as an inhibitor of NF-κB-mediated GROα (CXCL1) expression [1] and a suppressor of Toll-like receptor 4 (TLR4)-mediated inflammatory signaling [2]. With a molecular weight of 314.33 g/mol and the formula C18H18O5, this compound is supplied as a solid powder with purity typically exceeding 98% [1]. DK-139 has been employed in cancer metastasis and neuroinflammation research models, specifically targeting the Akt/IKK/NF-κB axis in both MDA-MB-231 breast cancer cells and BV2 microglial cells [2].

Synthetic chalcone derivative for NF-κB/TLR4 pathway interrogation
Validated in BV2 microglia and MDA-MB-231 breast cancer cell models
Akt/IKK/NF-κB axis focus — supports mechanistic dissection

DK-139: Why Generic Substitutes Fall Short


Substituting DK-139 with other chalcone-based NF-κB inhibitors (e.g., licochalcone A, butein, or 4'-hydroxychalcone) or with alternative GROα pathway modulators (e.g., antileukinate) risks introducing confounding biological effects due to divergent molecular targeting, potency ranges, and off-target activities [1]. While many chalcones exhibit anti-inflammatory properties, DK-139 demonstrates a specific dual-target profile—direct Akt kinase domain engagement combined with IKK-mediated NF-κB suppression—that differs mechanistically from chalcones that primarily act via IκBα phosphorylation blockade or direct p65 DNA-binding inhibition [2]. The quantitative evidence presented below establishes DK-139's unique activity fingerprint, which is essential for reproducible pathway interrogation.

Mechanism DK-139 engages Akt kinase domain and IKK-mediated NF-κB suppression; many chalcones primarily target IκBα phosphorylation or p65 DNA binding — pathway interpretation may shift with analog substitution.
Potency context Reported concentration-response in microglia and cancer models may not reproduce with licochalcone A, butein, or 4′-hydroxychalcone; assay benchmarking requires compound-specific validation.
Off-target profile Distinct Akt residue interaction fingerprint (vs. isobavachalcone) suggests divergent kinase selectivity; off-target activity cannot be assumed equivalent across chalcone derivatives.

DK-139 Quantitative Differentiation Evidence


Akt ATP-Binding: DK-139 vs. Isobavachalcone

In silico molecular docking analysis directly comparing DK-139 with the natural chalcone isobavachalcone revealed distinct hydrogen-bonding residue profiles within the Akt1 ATP-binding pocket. Isobavachalcone forms four H-bonds with residues R6, K181, E230, and A232, while DK-139 forms four H-bonds with S9, K181, E236, and T292 [1]. The number of hydrophobic interaction residues also differed: 14 residues for isobavachalcone versus 9 residues for DK-139. Notably, only ten interacting residues were identical between the two compounds, indicating that despite similar overall binding modes, DK-139 and isobavachalcone engage the Akt kinase domain with distinct interaction fingerprints [1].

Akt Binding Profile
Head-to-head
H-bonds: S9, K181, E236, T292 (DK-139) vs. R6, K181, E230, A232 (isobavachalcone); hydrophobic residues: 9 vs 14; only 10 shared interacting residues
Distinct kinase engagement fingerprint may affect selectivity profiles in cellular assays.
In silico docking; verify in kinase panel
Neuroinflammation Akt signaling Molecular docking

NF-κB Transactivation Inhibition in BV2 Microglia

In BV2 microglial cells stimulated with LPS (50 ng/mL), DK-139 inhibited NF-κB transactivation activity in a concentration-dependent manner. Using a luciferase reporter gene assay with a 5× NFκB-Luc plasmid, DK-139 at 20 μM achieved statistically significant suppression (P < 0.05) compared to LPS-stimulated control [1]. The data demonstrate that DK-139 reduces NF-κB transcriptional output in a dose-responsive fashion, with functional inhibition observable at concentrations that also suppress upstream Akt and IκB phosphorylation in parallel Western blot experiments [1].

NF-κB Transactivation
Reported
20 µM DK-139 → significant suppression (P < 0.05) in BV2 microglia reporter assay
Supports NF-κB pathway-response assay context for microglial models.
LPS-stimulated; 5× NFκB-Luc reporter; triplicate experiments
Neuroinflammation NF-κB TLR4

NF-κB Target Gene Suppression in Activated Microglia

DK-139 treatment reduced the LPS-induced mRNA and protein expression of key NF-κB target genes in BV2 microglial cells, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β) [1]. While the published study does not report exact fold-change values, the qualitative reduction in these inflammatory mediators was consistently observed across multiple experimental replicates and was functionally linked to upstream Akt/IKK/NF-κB pathway inhibition [1].

Target Gene Suppression
Data to verify
Reduced COX-2, iNOS, IL-1β mRNA and protein in LPS-stimulated BV2 cells
Consistent with NF-κB pathway modulation; broad anti-inflammatory readout context.
Exact fold-change not reported in primary publication
Neuroinflammation COX-2 iNOS IL-1β

p53-Independent Apoptosis via ROS in A549 Cells

DK-139 induces apoptosis in A549 non-small cell lung cancer (NSCLC) cells through a p53-independent mechanism, as demonstrated using p53-null HCT116 colorectal cancer cells [1]. The compound triggers reactive oxygen species (ROS) production, which leads to DNA damage responses marked by γ-H2AX formation and activation of the caspase-2/BID/caspase-9/caspase-7 cascade. Pretreatment with the ROS scavenger N-acetylcysteine (NAC) reduced γ-H2AX formation and prevented caspase processing, confirming ROS as the upstream trigger [1].

Apoptosis Mechanism
Context-dependent
ROS → γ-H2AX → caspase-2/BID/caspase-9/caspase-7 cascade; apoptosis proceeds in p53-null HCT116 cells
p53-independent apoptosis pathway context for NSCLC research models.
A549 cells; NAC pretreatment reverses ROS trigger
Non-small cell lung cancer Apoptosis Reactive oxygen species

DK-139 Validated Preclinical Applications


Neuroinflammation Pathway Studies in Microglia

DK-139 is specifically validated for investigating TLR4-mediated inflammatory signaling in BV2 microglial cells. Researchers can employ DK-139 at concentrations of 20 μM to suppress LPS-induced NF-κB transactivation, Akt phosphorylation, and downstream pro-inflammatory gene expression (COX-2, iNOS, IL-1β) [3]. This application is particularly suited for studies examining the Akt/IKK/NF-κB signaling node in the context of neurodegenerative disease models, where microglial activation plays a central pathogenic role [3].

Invasion & Metastasis in Triple-Negative Breast Cancer

DK-139 is validated for inhibiting TNFα-induced invasive capability and cell migration in MDA-MB-231 triple-negative breast cancer cells through suppression of NF-κB-mediated GROα (CXCL1) expression [3]. This application is directly relevant to metastasis research programs investigating chemokine-driven tumor cell locomotion, F-actin cytoskeletal reorganization, and angiogenesis stimulation. DK-139 provides a targeted tool for interrogating the NF-κB/GROα axis without broad-spectrum IKK inhibition [3].

p53-Independent Apoptosis via ROS in NSCLC

DK-139 is a validated chemical probe for studying ROS-induced, p53-independent apoptosis in A549 non-small cell lung cancer cells [3]. Its ability to trigger DNA damage responses (γ-H2AX accumulation) and activate the caspase-2 cascade independent of p53 function makes it particularly valuable for NSCLC research in contexts where p53 is mutated, deleted, or otherwise inactivated [3]. DK-139 enables investigation of alternative apoptotic pathways that circumvent p53 tumor suppressor loss, a common feature in lung adenocarcinoma [3].

Application
Selection Property
Validation Focus
Neuroinflammation pathway studies
TLR4/NF-κB signaling model relevance
Akt/IKK/NF-κB axis readouts in microglial cells
Breast cancer invasion/metastasis research
NF-κB/GROα axis targeting context
Chemokine-driven migration and F-actin reorganization endpoints
NSCLC apoptosis pathway studies
p53-independent ROS mechanism
Caspase cascade and DNA damage (γ-H2AX) endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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